Cas no 1234321-77-7 (2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester, (2Z)-)

2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester, (2Z)- structure
1234321-77-7 structure
Product Name:2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester, (2Z)-
Numero CAS:1234321-77-7
MF:C16H18F3NO4
MW:345.313635349274
CID:6625138
PubChem ID:46836577
Update Time:2024-01-16

2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester, (2Z)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester, (2Z)-
    • XAKRGTQXCNOINF-YFHOEESVSA-N
    • SCHEMBL2853339
    • 2-Butenoic acid, 3-(((1,1-dimethylethoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)-, methyl ester, (2Z)-
    • UNII-3JZE6VV544
    • 1151240-93-5
    • SCHEMBL2853346
    • Methyl (2Z)-3-(((1,1-dimethylethoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)-2-butenoate
    • 1234321-77-7
    • 3JZE6VV544
    • 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester
    • (Z)-Methyl-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)but-2-enoate
    • methyl (2Z)-3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)but-2-enoate
    • Inchi: 1S/C16H18F3NO4/c1-16(2,3)24-15(22)20-10(7-14(21)23-4)5-9-6-12(18)13(19)8-11(9)17/h6-8H,5H2,1-4H3,(H,20,22)/b10-7-
    • Chiave InChI: XAKRGTQXCNOINF-YFHOEESVSA-N
    • Sorrisi: C(OC)(=O)/C=C(\NC(OC(C)(C)C)=O)/CC1=CC(F)=C(F)C=C1F

Proprietà calcolate

  • Massa esatta: 345.11879254g/mol
  • Massa monoisotopica: 345.11879254g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 7
  • Complessità: 490
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 64.6Ų

Proprietà sperimentali

  • Densità: 1.250±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 404.3±45.0 °C(Predicted)
  • pka: 10.01±0.46(Predicted)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司